2-Azaspiro[5.5]undecan-7-one hydrochloride
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Overview
Description
2-Azaspiro[5.5]undecan-7-one hydrochloride is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom within a spiro ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[5.5]undecan-7-one hydrochloride typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spiro ring in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that optimize yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[5.5]undecan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the spirocyclic core, such as alcohols, ketones, and substituted amines .
Scientific Research Applications
2-Azaspiro[5.5]undecan-7-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Azaspiro[5.5]undecan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. This compound may affect various biological pathways, including those involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
1-oxa-9-azaspiro[5.5]undecane: A spirocyclic compound with an oxygen atom in the ring, used in antituberculosis research.
Uniqueness
2-Azaspiro[5.5]undecan-7-one hydrochloride is unique due to its specific spirocyclic framework and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18ClNO |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
2-azaspiro[5.5]undecan-11-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c12-9-4-1-2-5-10(9)6-3-7-11-8-10;/h11H,1-8H2;1H |
InChI Key |
BSRNMWPVZXEWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCNC2)C(=O)C1.Cl |
Origin of Product |
United States |
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